2-(2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is an intricate organic compound that has drawn interest due to its diverse applications in chemistry, biology, medicine, and industry. Its complex structure, featuring benzene rings and imidazole, suggests significant functional versatility and potential utility in various research contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide involves a series of carefully controlled reactions. Initially, one must synthesize the 1H-benzo[d]imidazole core, often starting from o-phenylenediamine through condensation with formic acid or formamide under acidic conditions. Subsequently, the phenoxy and tert-butyl groups are introduced using nucleophilic substitution reactions, typically employing phenol derivatives and tert-butyl halides in the presence of a base like potassium carbonate.
Industrial Production Methods
For large-scale industrial production, the synthesis is optimized to ensure high yield and purity. The use of continuous flow reactors is common, facilitating efficient heat transfer and reaction control. Industrial methods often employ automated systems to precisely manage reagent additions and reaction times, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes a variety of chemical reactions including:
Oxidation: This compound can undergo oxidative cleavage of the tert-butyl group.
Reduction: The nitro groups, if any, can be selectively reduced to amines.
Substitution: The phenyl and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions depending on the substituent being introduced or removed.
Major Products Formed
Oxidation: Oxidation typically yields more polar, oxygenated derivatives.
Reduction: Reduction products often include amines.
Substitution: Substitution reactions yield a wide variety of derivatives based on the introduced groups.
Scientific Research Applications
This compound has shown immense potential in several scientific fields:
Chemistry: Used as a building block for more complex molecules in organic synthesis.
Biology: Acts as a molecular probe in biochemical assays.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific protein targets.
Industry: Utilized in the development of specialty materials with unique chemical properties.
Mechanism of Action
Molecular Targets and Pathways Involved
The exact mechanism of action varies depending on its application. In medicinal chemistry, for example, it targets enzymes or receptors involved in cell proliferation pathways. Its interaction with these targets often involves inhibition of enzyme activity or modulation of receptor function, leading to altered cellular responses.
Comparison with Similar Compounds
Uniqueness
Compared to other benzimidazole derivatives, 2-(2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is unique due to its specific tert-butyl and phenoxy substituents, which confer distinct chemical properties and biological activities.
List of Similar Compounds
2-(2-((4-Phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide
2-(2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide
2-(2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-(2-methylphenyl)acetamide
This detailed overview should provide a comprehensive understanding of this compound, capturing its synthesis, reactions, applications, and unique characteristics in comparison to similar compounds. What do you think about it?
Properties
IUPAC Name |
2-[2-[(4-tert-butylphenoxy)methyl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O2/c1-21(2)32(23-11-7-6-8-12-23)28(33)19-31-26-14-10-9-13-25(26)30-27(31)20-34-24-17-15-22(16-18-24)29(3,4)5/h6-18,21H,19-20H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAJMXDPNKPMPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.